H-Cys(Acm)-NH2 exhibits biological activities primarily related to its role in peptide synthesis and modification. Cysteine residues are essential in many biological processes, including:
The acetamidomethyl protection allows researchers to study these functions without interference from unwanted reactions that could occur with unprotected cysteine.
The synthesis of H-Cys(Acm)-NH2 typically involves several key steps:
Various methods have been reported in literature for synthesizing this compound, often focusing on minimizing racemization and maximizing yield through optimized reaction conditions .
H-Cys(Acm)-NH2 has several applications in biochemical research and pharmaceutical development:
Studies involving H-Cys(Acm)-NH2 often focus on its interactions within peptide chains and its reactivity compared to other amino acids. Investigations typically assess how the presence of the acetamidomethyl group influences:
These studies are crucial for optimizing peptide design for therapeutic applications.
H-Cys(Acm)-NH2 shares structural similarities with several other compounds, particularly those containing cysteine or its derivatives. Here are some similar compounds:
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| Cysteine | Amino acid with a free thiol group | Directly involved in disulfide bond formation |
| H-Cys(Npys)-NH2 | Cysteine derivative with a pyridine sulfonyl group | Used for selective labeling and bioconjugation |
| S-Acetylcysteine | Acetylated form of cysteine | Used as a mucolytic agent in respiratory diseases |
| H-Cys(Trt)-NH2 | Cysteine protected with triphenylmethyl | Allows for stable peptide synthesis under mild conditions |
The uniqueness of H-Cys(Acm)-NH2 lies in its balance between stability provided by the acetamidomethyl protection and reactivity that allows for further chemical manipulation, making it particularly valuable in synthetic chemistry and biochemistry.
H-Cys(Acm)-NH₂ is systematically named (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide, reflecting its stereochemical configuration and functional groups. The molecular formula is C₆H₁₃N₃O₂S, with a molecular weight of 191.25 g/mol. The hydrochloride form of the compound, H-Cys(Acm)-NH₂·HCl, has the formula C₆H₁₄ClN₃O₂S and a molecular weight of 227.71 g/mol.
The compound’s structure comprises:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃N₃O₂S | |
| Molecular Weight | 191.25 g/mol | |
| IUPAC Name | (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanamide |
The Acm group is a cornerstone of the compound’s stability and reactivity. Its structure consists of a methylene bridge (–CH₂–) linking a thioether sulfur atom to an acetamide moiety (–NHCOCH₃). This design achieves two critical functions:
Key Structural Features:
While direct crystallographic data for H-Cys(Acm)-NH₂ are limited, studies on analogous Acm-protected cysteine derivatives suggest that the Acm group influences both intermolecular interactions and conformational flexibility:
Intermolecular Interactions:
Conformational Flexibility:
| Conformational Parameter | Observation | Source |
|---|---|---|
| C–S Bond Rotation Barrier | ~8 kcal/mol | |
| Hydrogen Bond Donors | 3 (2x NH, 1x OH) |
The synthesis of H-Cys(Acm)-NH₂ can be accomplished using two primary protection strategies in solid-phase peptide synthesis [6] [7]. The fluorenylmethoxycarbonyl/tert-butyl strategy employs base-labile fluorenylmethoxycarbonyl groups for N-alpha protection and tert-butyl-based groups for side-chain protection [8] [9]. This approach utilizes 20% piperidine in dimethylformamide for deprotection, followed by cleavage with 95% trifluoroacetic acid containing appropriate scavengers [10] [11].
The tert-butoxycarbonyl/benzyl strategy represents an alternative approach utilizing acid-labile tert-butoxycarbonyl groups for temporary N-alpha protection combined with benzyl-based semi-permanent side-chain protecting groups [12] [13]. This method requires 20-50% trifluoroacetic acid for tert-butoxycarbonyl removal and anhydrous hydrogen fluoride for final cleavage and global deprotection [13].
| Strategy | N-alpha Protection | Side Chain Protection | Deprotection Conditions | Cleavage Reagent | Orthogonality |
|---|---|---|---|---|---|
| Fmoc/tBu | Fluorenylmethoxycarbonyl | tert-Butyl based groups | Base-labile (20% piperidine in DMF) | 95% TFA with scavengers | Truly orthogonal |
| Boc/Bzl | tert-Butoxycarbonyl | Benzyl based groups | Acid-labile (TFA or HF) | Anhydrous HF | Semi-orthogonal |
The fluorenylmethoxycarbonyl strategy offers superior advantages for H-Cys(Acm)-NH₂ synthesis due to its mild deprotection conditions and compatibility with automated synthesis platforms [8] [6]. This approach minimizes side reactions and allows for rapid, efficient synthesis of complex peptides containing multiple protecting groups [14].
On-resin incorporation of the acetamidomethyl group during H-Cys(Acm)-NH₂ synthesis requires careful consideration of reaction conditions and protecting group stability [15] [16]. The acetamidomethyl group can be introduced through direct coupling of Fmoc-Cys(Acm)-OH derivatives to the growing peptide chain using standard coupling reagents [17] [18].
Common coupling reagents for acetamidomethyl-protected cysteine incorporation include N,N'-diisopropylcarbodiimide with 1-hydroxybenzotriazole, which provides efficient coupling with minimal racemization [18]. Alternative activation methods employ phosphonium and aminium-based reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate [17].
| Coupling Reagent | Active Species | Reaction Time | Racemization | Environmental Impact |
|---|---|---|---|---|
| DIC/HOBt | OBt ester | 30-60 minutes | Minimal with HOBt | Moderate |
| HBTU/DIEA | OBt ester | 15-30 minutes | Low | Moderate |
| PyBOP/DIEA | OBt ester | 15-30 minutes | Low | Moderate |
| HATU/DIEA | OAt ester | 10-20 minutes | Very low | Moderate |
The acetamidomethyl protecting group demonstrates exceptional stability during standard solid-phase peptide synthesis conditions, remaining intact throughout repeated cycles of deprotection and coupling [3] [4]. This stability extends to hydrogen fluoride cleavage conditions, allowing for selective deprotection strategies in complex synthetic schemes [5].
On-resin conversion of acetamidomethyl-containing peptides to their corresponding S-carboxymethyl derivatives can be achieved using carboxymethylsulfenyl chloride under mild conditions [16]. This transformation provides access to reactive intermediates suitable for unsymmetrical disulfide formation while avoiding modification of other amino acid residues [16].
Solution-phase synthesis of H-Cys(Acm)-NH₂ offers distinct advantages for specific applications, particularly when convergent synthetic strategies are employed [19] [20]. In solution-phase approaches, the acetamidomethyl protecting group provides essential orthogonal protection during multi-step synthetic sequences [21].
The synthesis typically involves activation of protected cysteine derivatives using coupling reagents compatible with aqueous or organic media [19]. 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride has demonstrated remarkable substrate tolerance in aqueous buffered media for solution-phase peptide synthesis applications [19].
Solution-phase methodologies allow for enhanced control over reaction conditions and intermediates, enabling purification of individual synthetic steps [22] [23]. This approach proves particularly valuable for incorporating modified cysteine derivatives that may be challenging to handle in solid-phase protocols [21].
Recent developments in green solution-phase synthesis have introduced aqueous systems utilizing specifically designed linker molecules to attach peptides to hydrophilic solid phases [24]. These approaches maintain compatibility with fluorenylmethoxycarbonyl-protected amino acids while reducing dependence on toxic organic solvents [24].
Orthogonal protection schemes for cysteine derivatives enable regioselective disulfide bond formation in complex peptide structures [25] [26]. The acetamidomethyl group serves as a key component in these schemes due to its unique deprotection characteristics [27] [28].
| Protection Group 1 | Protection Group 2 | Deprotection 1 | Deprotection 2 | Orthogonality |
|---|---|---|---|---|
| Acetamidomethyl | Trityl | Hg(OAc)₂ or I₂ | 1% TFA in DCM | Good |
| Trityl | 4-Methoxytrityl | 1% TFA in DCM | 50% TFA in DCM | Excellent |
| 4-Methylbenzyl | Acetamidomethyl | HF or TFMSA | Hg(OAc)₂ or I₂ | Good |
| tert-Butylsulfenyl | Acetamidomethyl | DTT or TCEP (4-24h) | Hg(OAc)₂ or I₂ | Excellent |
The acetamidomethyl group can be selectively removed using mercury(II) acetate at pH 4.0, requiring approximately one hour at room temperature [4] [5]. Alternative deprotection methods include silver(I) tetrafluoroborate in aqueous medium and iodine under oxidative conditions for simultaneous disulfide formation [29] [4].
Recent advances have introduced copper(II) sulfate with 1,2-aminothiols as an environmentally friendly deprotection method for acetamidomethyl groups [28] [30]. This approach operates under aerobic conditions and provides efficient disulfide bond formation within 30 minutes while minimizing side reactions [28].
| Deprotection Method | Conditions | Products | Reaction Time | Side Reactions |
|---|---|---|---|---|
| Mercury(II) Acetate | pH 4.0, 1 h, RT | Free cysteine | 1 hour | Possible with Trt/tBu groups |
| Silver(I) Tetrafluoroborate | Aqueous medium | Free cysteine | 30 minutes - 2 hours | Possible with Trt/MeBzl |
| Iodine | Oxidative conditions | Disulfide formation | 15-30 minutes | Tyrosine iodination |
| Thallium(III) Trifluoroacetate | Oxidative conditions | Disulfide formation | 30 minutes - 1 hour | Acm migration to Ser/Thr |
| Copper(II) Sulfate + Aminothiol | Aerobic conditions with 1,2-aminothiol | Disulfide formation | 30 minutes | Minimal |
The S-phenylacetamidomethyl derivative represents an advanced orthogonal protecting group that maintains the same properties as acetamidomethyl while offering additional deprotection options through enzymatic cleavage with penicillin amidohydrolase [27]. This modification provides true orthogonality with common cysteine-protecting groups including 4-methylbenzyl, trityl, and fluorenylmethyl [27].
Heavy metal-mediated deprotection represents the classical approach for acetamidomethyl removal, operating through fundamentally different mechanisms depending on the metal ion employed. These methods leverage the soft acid nature of sulfur to achieve selective bond cleavage under mild conditions.
Mercury(II) acetate represents the archetypal method for acetamidomethyl deprotection, operating through soft acid-soft base complexation principles [2] [3]. The mechanism proceeds through initial coordination of the mercury(II) center to the sulfur atom of the acetamidomethyl-protected cysteine, forming a stable mercury-sulfur complex. This coordination significantly weakens the carbon-sulfur bond of the protecting group through electronic withdrawal, facilitating heterolytic cleavage. The reaction typically requires 1.0 equivalent of mercury(II) acetate per acetamidomethyl group and proceeds optimally at pH 4.0 under aqueous conditions [2]. The resulting mercury mercaptide intermediate must be treated with β-mercaptoethanol or similar thiols to regenerate the free cysteine residue, as the mercury-sulfur bond is extremely stable [3].
Silver(I) trifluoromethanesulfonate follows a mechanistically similar pathway but requires significantly higher stoichiometric ratios, typically 100 equivalents per acetamidomethyl group [3]. The silver-mediated process involves π-complexation between the silver cation and the sulfur lone pair electrons, followed by formation of a peptide silver salt intermediate. The reaction proceeds optimally at 4°C in trifluoroacetic acid/anisole mixtures over 2 hours. Treatment with dithiothreitol (40 equivalents per acetamidomethyl group) in 1 molar acetic acid regenerates the free thiol functionality [3]. Both mercury and silver-mediated methods share the limitation of requiring subsequent thiol treatment to obtain the final deprotected peptide, adding complexity to the synthetic sequence.
Thallium(III) trifluoroacetate represents a fundamentally different approach to acetamidomethyl deprotection, functioning simultaneously as both a deprotection agent and an oxidizing system [4] [5]. The mechanism involves initial soft acid coordination of thallium(III) to the sulfur center, followed by oxidative cleavage of the carbon-sulfur bond. Unlike mercury and silver systems, thallium(III) directly facilitates disulfide bond formation without requiring additional oxidation steps [4]. The reaction typically employs 1.2 equivalents of thallium(III) trifluoroacetate in trifluoroacetic acid containing anisole as a scavenger, with reaction times ranging from 5 to 18 hours depending on peptide complexity [3] [5].
The thallium-mediated process proceeds through formation of an intermediate thallium-sulfur complex, which undergoes rapid oxidation under the reaction conditions. The resulting sulfenic acid intermediate rapidly condenses with adjacent cysteine residues to form the desired disulfide bonds [4]. This one-pot deprotection/oxidation approach offers significant synthetic advantages but requires careful attention to methionine and tryptophan protection, as these residues are susceptible to oxidation under the reaction conditions [3] [4]. The mechanism represents an elegant solution to the traditional two-step deprotection/oxidation sequence, enabling direct conversion of bis-acetamidomethyl peptides to their disulfide-bridged forms.
Iodine-mediated oxidative deprotection represents the most commonly employed method for simultaneous acetamidomethyl removal and disulfide bond formation [6] [7]. The mechanism involves electrophilic attack of molecular iodine on the sulfur center of the acetamidomethyl group, leading to formation of a sulfonium iodide intermediate. This intermediate undergoes rapid elimination to generate a sulfenic acid, which immediately condenses with adjacent cysteine residues to form disulfide bonds [7] [8]. The reaction typically proceeds in acetic acid or methanol over 20 minutes at room temperature using 2.5 equivalents of iodine per acetamidomethyl group [9].
The incorporation of dimethyl sulfoxide as a co-solvent significantly enhances the efficiency of iodine-mediated deprotection [8]. Dimethyl sulfoxide functions through multiple mechanisms: first, it increases the electrophilicity of molecular iodine through coordination interactions; second, it stabilizes the sulfenic acid intermediates, preventing unwanted side reactions; and third, it facilitates the formation of charge-transfer complexes that accelerate the overall transformation [8]. The enhanced electrophilicity results from the formation of a three-component complex involving iodine, dimethyl sulfoxide, and the acetamidomethyl sulfur, which lowers the activation energy for carbon-sulfur bond cleavage [8].
Recent mechanistic studies have revealed that the iodine/dimethyl sulfoxide system operates through a concerted mechanism involving simultaneous electrophilic activation and nucleophilic assistance [8]. The dimethyl sulfoxide molecule coordinates to one face of the iodine while the acetamidomethyl sulfur attacks from the opposite face, creating a highly organized transition state that facilitates rapid bond formation and cleavage. This mechanistic understanding has led to optimized reaction conditions employing iodine/dimethyl sulfoxide ratios of 1:2, which provide superior yields and reduced reaction times compared to traditional methanol-based systems [8].
The deprotection of acetamidomethyl groups is accompanied by several well-characterized side reactions that can significantly impact peptide yield and purity. These side reactions are primarily driven by the electrophilic nature of the carbocation intermediates generated during deprotection and the nucleophilic character of certain amino acid side chains.
The most prevalent side reaction involves migration of the acetamidomethyl group from sulfur to oxygen atoms in serine and threonine residues [10] [11]. This phenomenon was first systematically characterized during the synthesis of neurotoxin fragments containing high concentrations of serine and threonine residues [10]. The mechanism involves nucleophilic attack by the hydroxyl groups of serine or threonine on the electrophilic carbon center of the departing acetamidomethyl group, resulting in formation of O-acetamidomethyl serine or threonine derivatives [10] [6].
Mass spectrometric analysis reveals that peptides containing this side reaction exhibit molecular ions with masses corresponding to the addition of the acetamidomethyl moiety (+71 daltons) rather than its removal [10] [6]. The migration occurs preferentially during thallium(III) trifluoroacetate and mercury(II)/ferricyanide deprotection protocols, with the extent of migration correlating directly with the serine/threonine content of the peptide sequence [10]. Detailed mechanistic studies demonstrate that the migration follows an intramolecular pathway when serine or threonine residues are positioned within three amino acids of the acetamidomethyl-protected cysteine, but can also proceed through intermolecular mechanisms in highly concentrated solutions [10].
The kinetics of the S→O shift reaction exhibit first-order dependence on both the concentration of the electrophilic intermediate and the local concentration of hydroxyl nucleophiles [10]. Temperature studies reveal activation energies of approximately 15-20 kcal/mol for the migration process, indicating that the reaction is thermodynamically favorable under typical deprotection conditions [10]. The stereochemical outcome of the migration depends on the conformational flexibility of the peptide backbone, with β-turn structures promoting intramolecular transfer while extended conformations favor intermolecular pathways.
The development of effective scavenger systems represents a critical advancement in acetamidomethyl deprotection chemistry, enabling suppression of unwanted side reactions while maintaining efficient deprotection kinetics [10] [12] [13]. Glycerol has emerged as the most effective scavenger for preventing S→O acetamidomethyl migration to serine and threonine residues [10]. The mechanism involves competitive nucleophilic attack by the three hydroxyl groups of glycerol on the electrophilic acetamidomethyl cation, effectively intercepting the reactive intermediate before it can migrate to amino acid side chains [10].
Kinetic studies demonstrate that glycerol exhibits superior scavenging efficiency compared to monovalent alcohols due to its higher effective molarity arising from the presence of multiple nucleophilic centers [10]. Optimal concentrations range from 10-20% (volume/volume) in the deprotection mixture, providing sufficient nucleophilic capacity without interfering with the primary deprotection mechanism [10]. The glycerol-acetamidomethyl adducts formed during scavenging are readily removed during peptide purification, as they exhibit significantly different chromatographic properties compared to the desired peptide products [10].
Thioanisole represents another critical scavenger, particularly effective against electrophilic species generated during various deprotection protocols [13] [14]. The mechanism involves nucleophilic attack by the sulfur atom of thioanisole on electrophilic centers, forming stable sulfonium intermediates that prevent reaction with peptide side chains [13]. Thioanisole exhibits particular efficacy in iodine-mediated deprotection systems, where it prevents tyrosine iodination and other electrophilic aromatic substitution reactions [13]. The optimal concentration range for thioanisole is typically 5-10% (volume/volume), providing effective scavenging without causing precipitation or solubility issues [13].
Triisopropylsilane has emerged as a versatile scavenger capable of addressing multiple side reaction pathways simultaneously [14]. Recent mechanistic studies reveal that triisopropylsilane functions through multiple pathways: as a hydride donor for reducing electrophilic species, as a cation scavenger for trapping carbocations, and as a radical scavenger for intercepting oxidative intermediates [14]. The silicon-hydride bonds of triisopropylsilane exhibit appropriate thermodynamic properties to reduce acetamidomethyl-derived carbocations while remaining stable under the acidic conditions employed in most deprotection protocols [14]. Concentrations of 2-5% (volume/volume) provide optimal scavenging efficiency while minimizing interference with the primary deprotection mechanism [14].